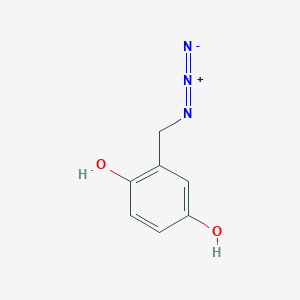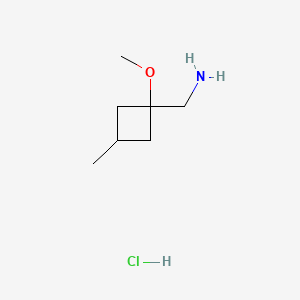
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride is a chemical compound with the molecular formula C6H14ClN. It is known for its unique structure, which includes a methoxy group and a methyl group attached to a cyclobutyl ring. This compound is primarily used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves several steps. One common method includes the reaction of 1-methylcyclobutylmethanamine with methanol in the presence of hydrochloric acid. The reaction conditions typically involve an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .
Analyse Chemischer Reaktionen
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methoxy-3-methylcyclobutyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(1-Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
3-Methoxy-3-methyl-1-butanol: Although structurally different, this compound shares the methoxy and methyl groups, making it useful for comparative studies in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2803862-59-9 |
|---|---|
Molekularformel |
C7H16ClNO |
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(1-methoxy-3-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-7(4-6,5-8)9-2;/h6H,3-5,8H2,1-2H3;1H |
InChI-Schlüssel |
SCJZEPFZAZJJBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(CN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)

methanone](/img/structure/B15320730.png)
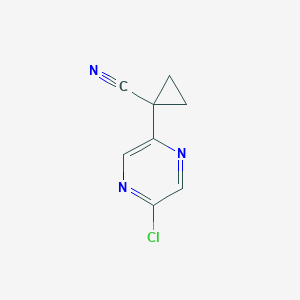
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)

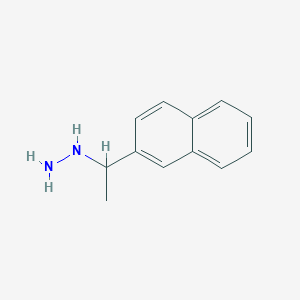
![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
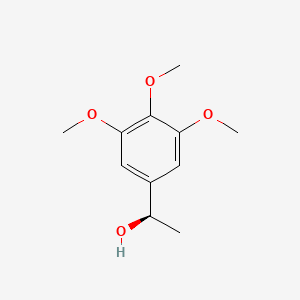
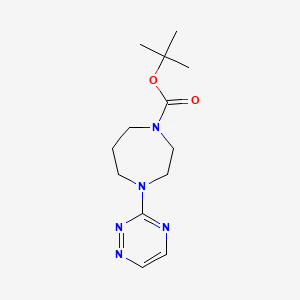

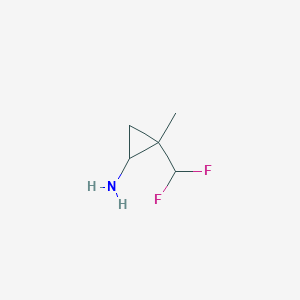
![Tert-butyl1-amino-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15320789.png)
